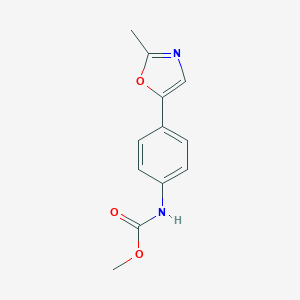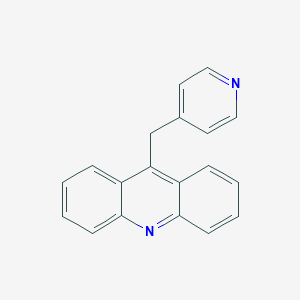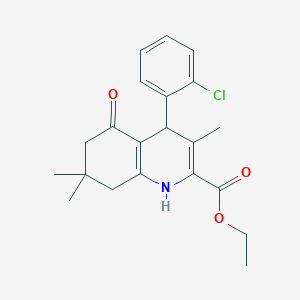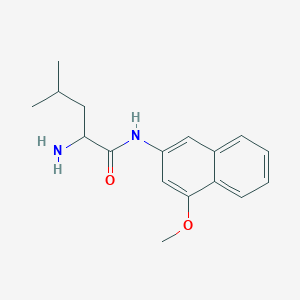
Methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate is a chemical compound with potential applications in scientific research. It is a member of the carbamate family of compounds, which are widely used in industry and agriculture as pesticides, herbicides, and insecticides. However, this particular compound has shown promise in a variety of scientific research applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate involves the inhibition of specific enzymes. This is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function. The exact mechanism of inhibition may vary depending on the specific enzyme being studied.
Biochemical and Physiological Effects:
Methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate has been shown to have a variety of biochemical and physiological effects. In addition to its enzyme inhibition properties, it has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have potential as a neuroprotective agent, with studies suggesting it may have a protective effect on neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate in lab experiments is its specificity for certain enzymes. This can allow for more targeted studies of enzyme function and potential therapeutic targets. However, one limitation is that its effects may not be generalizable to other enzymes or biological systems.
Zukünftige Richtungen
There are several potential future directions for research involving methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate. One area of interest is in the development of novel enzyme inhibitors for therapeutic use. Another potential direction is in the study of its neuroprotective effects, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to explore its anti-inflammatory and antioxidant effects and potential applications in these areas.
Synthesemethoden
Methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2-methyl-1,3-oxazole with phenyl isocyanate to form 4-(2-methyl-1,3-oxazol-5-yl)phenyl isocyanate. This intermediate is then reacted with methyl alcohol and triethylamine to form the final product, methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate has potential applications in a variety of scientific research fields. One area of interest is in the study of enzyme inhibition. This compound has been shown to inhibit the activity of certain enzymes, making it a useful tool for studying their function and potential therapeutic targets.
Eigenschaften
Produktname |
Methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate |
|---|---|
Molekularformel |
C12H12N2O3 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
methyl N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]carbamate |
InChI |
InChI=1S/C12H12N2O3/c1-8-13-7-11(17-8)9-3-5-10(6-4-9)14-12(15)16-2/h3-7H,1-2H3,(H,14,15) |
InChI-Schlüssel |
AHPDQGPQAQVPBV-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)NC(=O)OC |
Kanonische SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate](/img/structure/B299309.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299311.png)
![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide](/img/structure/B299314.png)
![2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B299315.png)
![Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate](/img/structure/B299317.png)

![N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide](/img/structure/B299319.png)

![2-(4-Chlorophenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B299322.png)
![N-[2-(3-methoxyphenoxy)ethyl]urea](/img/structure/B299324.png)

![Methyl 1-({2-[(1-adamantylcarbonyl)amino]phenyl}sulfonyl)-2-pyrrolidinecarboxylate](/img/structure/B299328.png)
![1-[(3,4-Dimethoxyphenyl)(hydroxy)methyl]-6,7-dimethoxy-2-methylisoquinolinium](/img/structure/B299331.png)
